molecular formula C17H16ClFO B1343517 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898780-92-2

2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1343517
CAS No.: 898780-92-2
M. Wt: 290.8 g/mol
InChI Key: AXPVVRYKESWPMB-UHFFFAOYSA-N
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Description

2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group at the 2’ position, a dimethylphenyl group at the 3 position, and a fluoro group at the 4’ position on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is acylated with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The propiophenone backbone may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution within biological systems.

Comparison with Similar Compounds

    2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoroacetophenone: Similar structure but with an acetophenone backbone.

    2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluorobenzophenone: Similar structure but with a benzophenone backbone.

Uniqueness: 2’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is unique due to the combination of its substituents and the propiophenone backbone, which may confer distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(19)10-16(15)18/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPVVRYKESWPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644911
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-92-2
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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